{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid
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Overview
Description
{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a thiophene ring through an oxadiazole linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a hydrazide with a thiophene carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be coupled with a boronic acid derivative using Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. This involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring, used in similar cross-coupling reactions.
Phenylboronic acid: A simpler boronic acid compound used in various organic synthesis applications.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which have diverse applications in medicinal chemistry and materials science.
Uniqueness
{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is unique due to the combination of its boronic acid, thiophene, and oxadiazole moieties. This structure provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BN2O3S/c16-13(17)9-4-1-3-8(7-9)11-14-15-12(18-11)10-5-2-6-19-10/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLSHYSJMQQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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